Cas no 90-05-1 (Guaiacol)

Guaiacol is a naturally occurring phenolic compound offering excellent preservative properties in various industrial applications. Its effective antimicrobial activity and ability to inhibit oxidation make it a versatile additive for food, pharmaceutical, and cosmetic products, as well as a useful intermediate in the production of various chemicals.
Guaiacol structure
Guaiacol structure
Product Name:Guaiacol
CAS No:90-05-1
MF:C7H8O2
MW:124.14
MDL:MFCD00002185
CID:34545
PubChem ID:460
Update Time:2025-08-01

Guaiacol Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxyphenol
    • GAIACOL
    • o-Methoxyphenol
    • o-Hydroxyanisole
    • Catechol monomethyl ether
    • Guaiaco
    • 1-Hydroxy-2-methoxybenzene
    • a-methoxyphenolsalicyl methyl ether
    • Guaiacol
    • Guaiacol 1,2-methoxy-Phenol o-methoxy-pheno
    • 1-Hydroxy-2-Methoxybenzene
    • 2-Hydroxyanisole
    • Pyrocatechol Monomethyl Ether
    • 愈创木酚
    • Phenol, 2-methoxy-
    • Methylcatechol
    • Guaiastil
    • Guaicol
    • Pyroguaiac acid
    • o-Guaiacol
    • Guaicolina
    • Guajol
    • Guasol
    • Anastil
    • Phenol, o-methoxy-
    • O-Methyl catechol
    • CREOSOTE, WOOD
    • Methoxyphenol
    • Guajakol
    • 2-Methoxy-Phenol
    • Hydroxyanisole
    • Guajacol
    • Phenol, methoxy-
    • Guajakol [Czech]
    • Guaiacol (natural)
    • Methylcatachol
    • FEMA No. 2532
    • Creodon
    • ortho-
    • 2-Methoxyphenol (ACI)
    • Phenol, o-methoxy- (8CI)
    • 2-Methoxyl-4-vinylphenol
    • MeSH ID: D006139
    • NSC 3815
    • O-METHYLCATECHOL
    • Gulaiacol
    • MLS001055375
    • MLSMR
    • SMR000059155
    • 2-methoxyphenol (guaiacol)
    • MDL: MFCD00002185
    • Inchi: 1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
    • InChI Key: LHGVFZTZFXWLCP-UHFFFAOYSA-N
    • SMILES: OC1C(OC)=CC=CC=1
    • BRN: 508112

Computed Properties

  • Exact Mass: 124.05200
  • Monoisotopic Mass: 124.052429494 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 83
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.3
  • Topological Polar Surface Area: 29.5
  • Molecular Weight: 124.14

Experimental Properties

  • Color/Form: White or yellowish crystal or colorless to yellowish transparent oily liquid (above 28 ℃), which is oxidized in air or under sunlight and gradually deepened in color. It has the smell of phenol, smoke, spice, medicine and meat.
  • Density: 1.129 g/mL at 25 °C(lit.)
  • Melting Point: 26-29 °C (lit.)
  • Boiling Point: 205 °C(lit.)
  • Flash Point: Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
  • Refractive Index: n20/D 1.543(lit.)
  • PH: 5.4 (10g/l, H2O, 20℃)
  • Solubility: H2O: insoluble
  • Water Partition Coefficient: 17 g/L (15 ºC)
  • Stability/Shelf Life: Stable, but air and light sensitive. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 29.46000
  • LogP: 1.40080
  • Odor: CHARACTERISTIC SMOKY ODOR
  • Refractive Index: Index of refraction: 1.5429 at 20 °C/D
  • Merck: 4553
  • Vapor Pressure: 0.11 mmHg ( 25 °C)
  • Sensitiveness: Air Sensitive
  • FEMA: 2532
  • pka: 9.98(at 25℃)
  • Freezing Point: 28℃
  • Color/Form: 2000 μg/mL in methanol
  • Solubility: Slightly soluble in water and benzene, easily soluble in glycerol, and miscible with ethanol, ether, chloroform, glacial acetic acid and most organic solvents.

Guaiacol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:2810
  • WGK Germany:1
  • Hazard Category Code: 22-36/38
  • Safety Instruction: S26
  • RTECS:SL7525000
  • Hazardous Material Identification: Xn
  • HazardClass:6.1(b)
  • PackingGroup:II
  • TSCA:Yes
  • Toxicity:LD50 orally in rats: 725 mg/kg (Taylor)
  • Storage Condition:Pure form -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Safety Term:6.1(b)
  • Packing Group:II
  • Risk Phrases:R22; R36/38

Guaiacol Customs Data

  • HS CODE:2909500000
  • Customs Data:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Guaiacol Pricemore >>

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Guaiacol Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ,  Water ;  8 h, 300 °C
Reference
From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology
Du, Boyu; et al, Polymer Testing, 2020, 81,

Production Method 2

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Production Method 3

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Oxygen Catalysts: Silica ,  Tris(2,2′-bipyridyl)ruthenium(II) chloride (ion exchange with 3,5-diazidobenzoic acid-tetrakis(4-ethynylphenyl)methane copolymer) ,  2305201-65-2 (ion exchange with ruthenium tris(2,2'-bipyridyl) dichloride) Solvents: Methanol ;  3 h, 1 atm, 25 °C
Reference
Hollow click-based porous organic polymers for heterogenization of [Ru(bpy)3]2+ through electrostatic interactions
Li, Liuyi; Cui, Caiyan; Su, Wenyue; Wang, Yangxin; Wang, Ruihu, Nano Research, 2016, 9(3), 779-786

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium azide Catalysts: Malachite Solvents: Methanol ;  24 h, 65 °C
Reference
Copper promoted catalytic cleavage of esters under nearly neutral conditions in the presence of NaN3
Sun, Hong-bin; Ai, Yongjian; Ren, Shanshan; Li, Yuanyuan; Li, Dong, Tetrahedron Letters, 2015, 56(21), 2678-2683

Production Method 5

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Toluene 3-monooxygenase Solvents: Water ;  pH 7, rt
Reference
Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1
Fishman, Ayelet; Tao, Ying; Rui, Lingyun; Wood, Thomas K., Journal of Biological Chemistry, 2005, 280(1), 506-514

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium methoxide ,  Argon Catalysts: Ethyl acetate ,  Copper bromide (CuBr) Solvents: Methanol
Reference
Esters are effective cocatalysts in copper-catalyzed methanolysis of aryl bromides
Capdevielle, Patrice; Maumy, Michel, Tetrahedron Letters, 1993, 34(6), 1007-10

Production Method 7

Reaction Conditions
1.1 Reagents: Water ,  Vitreous silica Catalysts: N-Benzyl-2-pyridone Solvents: Chlorobenzene ;  18 h, 105 °C
Reference
Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions
Katagiri, Kotone; Kuriyama, Masami ; Yamamoto, Kosuke ; Demizu, Yosuke ; Onomura, Osamu, Organic Letters, 2022, 24(28), 5149-5154

Production Method 8

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Ethanol ;  25 min, 80 °C
Reference
An eco-sustainable erbium(III)-catalyzed method for formation/cleavage of O-tert-butoxy carbonates
Procopio, Antonio; Cravotto, Giancarlo; Oliverio, Manuela; Costanzo, Paola; Nardi, Monica; et al, Green Chemistry, 2011, 13(2), 436-443

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Di-tert-butyl(2′,4′,6′-triisopropyl-3,4,5,6-tetramethylbiphenyl-2-yl)phosphine ;  rt
1.2 Solvents: 1,4-Dioxane ,  Water ;  24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans
Anderson, Kevin W.; Ikawa, Takashi; Tundel, Rachel E.; Buchwald, Stephen L., Journal of the American Chemical Society, 2006, 128(33), 10694-10695

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Bis(benzonitrile)dichloropalladium (hydroxyapatite-grafted) Solvents: Water ;  30 min, 1 atm, 60 °C
1.2 4 h, 60 °C
Reference
Highly efficient dehalogenation using hydroxyapatite-supported palladium nanocluster catalyst with molecular hydrogen
Hara, Takayoshi; Mori, Kohsuke; Oshiba, Michitaka; Mizugaki, Tomoo; Ebitani, Kohki; et al, Green Chemistry, 2004, 6(10), 507-509

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Ethanol ;  1 min, rt
1.2 Solvents: Water ;  rt
Reference
Catalyst-free rapid conversion of arylboronic acids to phenols under green condition
Dong, Zhenhua; Pan, Hongguo; Liu, Mengmeng, ARKIVOC (Gainesville, 2021, (8), 324-330

Production Method 12

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Water ,  Oxygen ,  Hydrazine hydrate (1:1) Solvents: Polyethylene glycol ;  24 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Unexpected hydrazine hydrate-mediated aerobic oxidation of aryl/ heteroaryl boronic acids to phenols in ambient air
Zhong, Yanzhen; Yuan, Linxin; Huang, Zheng; Gu, Wenchao; Shao, Ye; et al, RSC Advances, 2014, 4(63), 33164-33167

Production Method 13

Reaction Conditions
1.1 Catalysts: Silica Solvents: Ethanol ;  4 h, 290 °C
Reference
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
Rana, Masud; et al, RSC Advances, 2023, 13(43), 30022-30039

Production Method 14

Reaction Conditions
1.1 Catalysts: Ruthenium ,  Carbon Solvents: Ethanol ;  100 °C
Reference
Antimicrobial Properties of Corn Stover Lignin Fractions Derived from Catalytic Transfer Hydrogenolysis in Supercritical Ethanol with a Ru/C Catalyst
Kalinoski, Ryan M.; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(50), 18455-18467

Production Method 15

Reaction Conditions
1.1 Catalysts: Perchloric acid Solvents: 1,2-Dichloroethane ;  15 - 20 min, rt; rt → 66 °C; 12 h, 66 °C; 66 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ;  15 min, rt
Reference
Acid catalyzed stability studies on atomoxetine, fluoxetine and nisoxetine
Amasa, Srinivasulu Reddy; et al, Pharma Chemica, 2014, 6(2), 312-316

Production Method 16

Reaction Conditions
1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled
1.2S:H2O, 10 min, cooled
Reference
Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity
By Nandiwale, Kakasaheb Y. et al, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106

Production Method 17

Reaction Conditions
1.1C:Ru, S:(CH2OH)2, 4 h, 190°C
Reference
Hydrogen-Transfer Reductive Catalytic Fractionation of Lignocellulose: High Monomeric Yield with Switchable Selectivity
By Li, Yilin et al, Angewandte Chemie, 2023, 62(32), e202307116

Production Method 18

Reaction Conditions
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Reference
Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds
By Vilcocq, Lea et al, ChemRxiv, 2023, From ChemRxiv, 1-14

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum ,  Nickel ,  Sulfide Solvents: Hexadecane ;  5 h, 35 bar, 25 °C
Reference
Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin
Abdus Salam, Muhammad; Wayne Cheah, You; Hoang Ho, Phuoc; Bernin, Diana; Achour, Abdenour; et al, Chemical Engineering Journal (Amsterdam, 2022, 442,

Production Method 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper oxide (CuO) Solvents: Methanol ;  3 MPa, rt; 4 h, 3 MPa, 200 °C
Reference
Metal-Organic-Framework-Derived Copper Catalysts for the Hydrogenolysis of Lignin into Monomeric Phenols
Wang, Qiang; Xiao, Ling-Ping ; Lv, Yi-Hui; Yin, Wen-Zheng; Hou, Chuan-Jin; et al, ACS Catalysis, 2022, 12(19), 11899-11909

Production Method 21

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[4-Fluoro-N-[[2-(hydroxy-κO)phenyl]methylene]benzenecarbohydrazonato(2… Solvents: Acetonitrile-d3 ;  24 h, 30 °C
Reference
Selective photocatalytic C-C bond cleavage under ambient conditions with earth abundant vanadium complexes
Gazi, Sarifuddin; Hung Ng, Wilson Kwok; Ganguly, Rakesh; Putra Moeljadi, Adhitya Mangala; Hirao, Hajime; et al, Chemical Science, 2015, 6(12), 7130-7142

Production Method 22

Reaction Conditions
1.1 Catalysts: Alumina ,  Molybdenum nitride (Mo2N) Solvents: Ethanol ;  6 h, 10.6 MPa, 553 K
Reference
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
Ma, Xiaolei; et al, ACS Catalysis, 2015, 5(8), 4803-4813

Production Method 23

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: 2-(Hexyloxy)-4-[3-(hexyloxy)-4-oxo-1(4H)-naphthalenylidene]-1(4H)-naphthalenone Solvents: Tetrahydrofuran ,  Water ;  rt
Reference
Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air Oxidation
Cammidge, Andrew N.; Goddard, Victoria H. M.; Schubert, Christopher P. J.; Gopee, Hemant; Hughes, David L.; et al, Organic Letters, 2011, 13(22), 6034-6037

Production Method 24

Reaction Conditions
1.1 Catalysts: Carbon dioxide ,  Basic copper carbonate Solvents: Methanol
Reference
The copper-carbon dioxide system, a new mild and selective catalyst for the methoxylation of nonactivated aromatic bromides
Nobel, D., Journal of the Chemical Society, 1993, (4), 419-20

Production Method 25

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Acetic acid
Reference
Etherification of phenols
, European Patent Organization, , ,

Production Method 26

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ;  2 h, 140 °C
Reference
Aromatic Monomers by in Situ Conversion of Reactive Intermediates in the Acid-Catalyzed Depolymerization of Lignin
Deuss, Peter J.; Scott, Martin; Tran, Fanny; Westwood, Nicholas J.; de Vries, Johannes G.; et al, Journal of the American Chemical Society, 2015, 137(23), 7456-7467

Production Method 27

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Poly(vinylpyrrolidone) ,  Platinum alloy, base, Pt 65,Pd 35 ,  Platinum alloy, base, Pt 88,Pd 12 Solvents: Isopropanol ;  10 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Pt-Pd nanoalloy for the unprecedented activation of carbon-fluorine bond at low temperature
Dhital, Raghu Nath; Nomura, Keigo; Sato, Yoshinori; Haesuwannakij, Setsiri; Ehara, Masahiro; et al, ChemRxiv, 2019, 1, 1-16

Production Method 28

Reaction Conditions
1.1 Catalysts: β-Cyclodextrin Solvents: Acetone ,  Water ;  60 °C; 5.5 h, 60 °C
Reference
β-Cyclodextrin/IBX in water: highly facile biomimetic one pot deprotection of THP/MOM/Ac/Ts ethers and concomitant oxidative cleavage of chalcone epoxides and oxidative dehydrogenation of alcohols
Kumar, Sumit; Ahmed, Naseem, Green Chemistry, 2016, 18(3), 648-656

Production Method 29

Reaction Conditions
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  1 h, -78 °C
1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ;  2 h, -78 °C; -78 °C → rt
1.3 Reagents: Potassium bicarbonate ,  Tetrabutylammonium fluoride ,  Hydrogen peroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Arylsilane oxidation-new routes to hydroxylated aromatics
Bracegirdle, Sonia; Anderson, Edward A., Chemical Communications (Cambridge, 2010, 46(20), 3454-3456

Production Method 30

Reaction Conditions
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: 1,3-Dimethyl-2-imidazolidinone ,  Tetrahydrofuran
Reference
Sodium Bis(trimethylsilyl)amide and Lithium Diisopropylamide in Deprotection of Alkyl Aryl Ethers: α-Effect of Silicon
Hwu, Jih Ru; Wong, Fung Fuh; Huang, Jiann-Jyh; Tsay, Shwu-Chen, Journal of Organic Chemistry, 1997, 62(12), 4097-4104

Production Method 31

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) ,  Iron oxide (Fe2O3) ,  Palladium Solvents: Isopropanol ;  30 min, 1 atm, 60 °C
1.2 1 h, 60 °C
Reference
Magnetically recoverable heterogeneous catalyst: Palladium nanocluster supported on hydroxyapatite-encapsulated γ-Fe2O3 nanocrystallites for highly efficient dehalogenation with molecular hydrogen
Hara, Takayoshi; Kaneta, Tomohiro; Mori, Kohsuke; Mitsudome, Takato; Mizugaki, Tomoo; et al, Green Chemistry, 2007, 9(11), 1246-1251

Production Method 32

Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Production Method 33

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
Reference
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

Guaiacol Raw materials

Guaiacol Preparation Products

Guaiacol Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:90-05-1)Guaiacol
Order Number:LE5977;LE1690685;LE9102
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:48
Price ($):discuss personally
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Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:90-05-1)Guaiacol
Order Number:sfd7087
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com

Guaiacol Spectrogram

1H NMR Varian Water
1H NMR
13C NMR Varian CDCl3
13C NMR
GC-MS
GC-MS

Guaiacol Related Literature

Additional information on Guaiacol

Introduction to Guaiacol (CAS No. 90-05-1)

Guaiacol, with the chemical formula C7H8O2, is a naturally occurring organic compound that belongs to the phenolic class. It is commonly known by several other names, including 2-methoxyphenol and m-cresol. The compound is characterized by its unique structural properties, which include a benzene ring substituted with a hydroxyl group and a methoxy group. This distinctive configuration imparts Guaiacol with a range of chemical and biological activities, making it a subject of significant interest in various scientific fields.

The primary source of Guaiacol is through the degradation of lignin, a complex organic polymer found in the cell walls of many plants. This natural occurrence has led to its widespread presence in environmental matrices, particularly in water bodies affected by forest fires or paper mill effluents. The compound's stability under various environmental conditions has made it a key target for researchers studying biodegradation and environmental chemistry.

In recent years, Guaiacol has garnered attention for its potential applications in pharmaceuticals, agrochemicals, and material science. Its phenolic structure makes it an excellent candidate for the synthesis of various derivatives that exhibit antimicrobial, antioxidant, and anti-inflammatory properties. These characteristics have been explored in several preclinical studies, where Guaiacol-based compounds have shown promise in treating inflammatory diseases and infections.

A notable area of research involving Guaiacol is its role as an intermediate in the production of resins and polymers. The methoxyphenolic group in its structure allows for easy functionalization, enabling the creation of novel materials with enhanced mechanical and thermal properties. These advancements are particularly relevant in the development of sustainable and high-performance materials for industrial applications.

The chemical reactivity of Guaiacol also makes it a valuable tool in organic synthesis. It participates in various reactions such as oxidation, reduction, and coupling processes, which are essential for constructing complex molecular architectures. Researchers have leveraged these reactions to develop efficient synthetic routes for pharmaceutical intermediates and specialty chemicals.

In environmental science, the study of Guaiacol's behavior in aquatic systems has been crucial for understanding the impacts of lignin degradation on water quality. Studies have shown that while Guaiacol itself is relatively stable, it can undergo further transformations under specific conditions, leading to the formation of other organic compounds. These transformations are often mediated by microbial communities present in natural ecosystems.

The pharmacological potential of Guaiacol has been further investigated through its incorporation into drug delivery systems. Recent research has demonstrated that formulations containing Guaiacol-based compounds can enhance drug bioavailability and target specificity. This has opened new avenues for developing more effective therapeutic strategies against various diseases.

The industrial applications of Guaiacol extend beyond pharmaceuticals and materials science. It is used as a flavoring agent in food products due to its characteristic aromatic profile. Additionally, its role as a precursor in the production of dyes and pigments highlights its versatility across multiple industries.

In conclusion, Guaiacol (CAS No. 90-05-1) is a multifaceted compound with significant implications in environmental chemistry, pharmaceuticals, and material science. Its natural abundance, coupled with its unique chemical properties, makes it a valuable resource for researchers seeking innovative solutions across various scientific disciplines. As research continues to uncover new applications and mechanisms involving Guaiacol, its importance is expected to grow even further.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-05-1)Guaiacol
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Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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Suzhou Senfeida Chemical Co., Ltd
(CAS:90-05-1)Guaiacol
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Purity:99.9%
Quantity:200kg
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